1-(FURAN-2-CARBONYL)-4-(OXOLANE-2-CARBONYL)PIPERAZINE
Overview
Description
1-(FURAN-2-CARBONYL)-4-(OXOLANE-2-CARBONYL)PIPERAZINE: is a chemical compound that features a piperazine ring substituted with a furoyl group and a tetrahydrofuranylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-(OXOLANE-2-CARBONYL)PIPERAZINE typically involves the following steps:
Formation of the Furoyl Group: The furoyl group can be introduced through the reaction of furfural with an appropriate amine under acidic conditions to form the furoyl amine intermediate.
Formation of the Tetrahydrofuranylcarbonyl Group: The tetrahydrofuranylcarbonyl group can be synthesized by the reduction of furfural to tetrahydrofuran, followed by its conversion to the corresponding acyl chloride.
Coupling Reaction: The final step involves the coupling of the furoyl amine intermediate with the tetrahydrofuranylcarbonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-4-(OXOLANE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The tetrahydrofuranylcarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-4-(OXOLANE-2-CARBONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of novel materials with unique properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(OXOLANE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The furoyl and tetrahydrofuranylcarbonyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperazine ring can also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-furoyl)piperazine: Lacks the tetrahydrofuranylcarbonyl group.
4-(tetrahydro-2-furanylcarbonyl)piperazine: Lacks the furoyl group.
1-(2-furoyl)-4-(methyl)piperazine: Contains a methyl group instead of the tetrahydrofuranylcarbonyl group.
Uniqueness
1-(FURAN-2-CARBONYL)-4-(OXOLANE-2-CARBONYL)PIPERAZINE is unique due to the presence of both the furoyl and tetrahydrofuranylcarbonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h1,3,9,12H,2,4-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQJRGFPAIQFCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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